(2,3-DIHYDRO-BENZO[1,4]OXATHIIN-2-YL)-ACETIC ACID METHYL ESTER
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Overview
Description
Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate is a heterocyclic compound that contains both oxygen and sulfur atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives, including Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate, typically involves the cyclization of o-mercaptophenols or 2-mercaptoethanols with appropriate electrophiles. One common method involves the reaction of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base like sodium methoxide . Other electrophiles such as α-halo Michael acceptors, methyl 4-bromobut-2-enoate, and ethyl 2,3-dibromopropionate can also be used .
Industrial Production Methods
Industrial production of these compounds often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the sulfur atom to form thiols.
Substitution: Nucleophilic substitution reactions at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with specific enzymes or receptors to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenoxathiine: Another benzoxathiine derivative with similar biological activities.
Dibenzo[b,e][1,4]oxathiine: Known for its use in materials science and medicinal chemistry.
Uniqueness
Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate stands out due to its specific ester functional group, which can be further modified to enhance its properties or tailor it for specific applications. This versatility makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
methyl 2-(2,3-dihydro-1,4-benzoxathiin-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-13-11(12)6-8-7-15-10-5-3-2-4-9(10)14-8/h2-5,8H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHNUSJMVAMHRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CSC2=CC=CC=C2O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616296 |
Source
|
Record name | Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50616296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111042-30-9 |
Source
|
Record name | Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50616296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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